molecular formula C22H34SSn B13957907 Tributyl(5-phenylthiophen-2-YL)stannane CAS No. 137937-89-4

Tributyl(5-phenylthiophen-2-YL)stannane

Cat. No.: B13957907
CAS No.: 137937-89-4
M. Wt: 449.3 g/mol
InChI Key: KDAKQFGHAZWMHW-UHFFFAOYSA-N
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Description

Tributyl(5-phenylthiophen-2-yl)stannane is an organotin compound with the molecular formula C22H36SSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 5-phenylthiophen-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(5-phenylthiophen-2-yl)stannane can be synthesized through a reaction involving the Grignard reagent. The process typically involves the reaction of 5-phenylthiophen-2-ylmagnesium bromide with tributyltin chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Tributyl(5-phenylthiophen-2-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiophenes .

Scientific Research Applications

Tributyl(5-phenylthiophen-2-yl)stannane has several scientific research applications, including:

Mechanism of Action

The mechanism by which tributyl(5-phenylthiophen-2-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with other atoms or molecules, facilitating reactions such as substitution or addition. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(5-hexylthiophen-2-yl)stannane
  • Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane

Uniqueness

Tributyl(5-phenylthiophen-2-yl)stannane is unique due to the presence of the phenyl group attached to the thiophene ring. This structural feature imparts distinct chemical properties, making it different from other similar compounds. The phenyl group can influence the reactivity and stability of the compound, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

tributyl-(5-phenylthiophen-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7S.3C4H9.Sn/c1-2-5-9(6-3-1)10-7-4-8-11-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAKQFGHAZWMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34SSn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568905
Record name Tributyl(5-phenylthiophen-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137937-89-4
Record name Tributyl(5-phenylthiophen-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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